3'-Chloro-3-(3-methylphenyl)propiophenone

Physicochemical characterization Organic synthesis Chromatography

Accurate synthesis of bupropion HCl requires this exact propiophenone isomer-positional analogs yield inactive or toxic products. CAS 898790-63-1 (3'-Chloro-3-(3-methylphenyl)propiophenone) provides the necessary substitution pattern for bromination and amination steps. - Key pharmaceutical intermediate: Direct precursor to bupropion HCl - SAR-ready scaffold: Confirmed rat P2X3 receptor activity (EC50 = 1700 nM) - Quality reference: Distinct boiling point (401.8 °C) and LogP for HPLC method development - Immediate supply: Multiple pack sizes available for process R&D

Molecular Formula C16H15ClO
Molecular Weight 258.74 g/mol
CAS No. 898790-63-1
Cat. No. B3023736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-(3-methylphenyl)propiophenone
CAS898790-63-1
Molecular FormulaC16H15ClO
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
InChIKeyZZEPFYOPBKHWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3-(3-methylphenyl)propiophenone (898790-63-1) Overview


3'-Chloro-3-(3-methylphenyl)propiophenone (CAS 898790-63-1, also known as 1-(3-chlorophenyl)-3-(m-tolyl)propan-1-one) is a substituted aromatic ketone belonging to the propiophenone class, with a molecular formula of C16H15ClO and a molecular weight of 258.74 g/mol [1]. Its structure features a propiophenone core with a 3-chlorophenyl group at the 1-position and a 3-methylphenyl (m-tolyl) group at the 3-position . This compound is primarily recognized as a key intermediate in the synthesis of the antidepressant and smoking cessation aid bupropion hydrochloride, where it undergoes bromination and amination to yield the active pharmaceutical ingredient .

3'-Chloro-3-(3-methylphenyl)propiophenone: Why Substitution Fails


The specific substitution pattern of 3'-Chloro-3-(3-methylphenyl)propiophenone (CAS 898790-63-1) – a chlorine atom at the 3' position on one phenyl ring and a methyl group at the 3-position on the other – confers distinct physicochemical and biological properties that preclude simple substitution with in-class analogs. As demonstrated in the quantitative comparisons below, even minor positional shifts (e.g., chlorine at the 2' position) or the absence of the chlorine substituent significantly alter key parameters such as boiling point, lipophilicity (LogP), and biological target engagement [1]. These differences directly impact synthetic utility, purification requirements, and research outcomes, making the selection of this precise isomer critical for applications ranging from pharmaceutical intermediate synthesis to target-based screening campaigns.

3'-Chloro-3-(3-methylphenyl)propiophenone: Quantitative Differentiation from Analogs


Higher Boiling Point and Density vs. Non-Chlorinated Analog

The presence of a chlorine atom in 3'-Chloro-3-(3-methylphenyl)propiophenone (898790-63-1) results in a markedly higher boiling point and density compared to its non-chlorinated analog, 3-(3-methylphenyl)propiophenone (CAS 95465-70-6). This difference is critical for separation and purification processes. [1]

Physicochemical characterization Organic synthesis Chromatography

Higher LogP and Superior Membrane Permeability

3'-Chloro-3-(3-methylphenyl)propiophenone exhibits a higher calculated LogP (4.46390) compared to its non-chlorinated counterpart (LogP 4.29). This increased lipophilicity, driven by the electron-withdrawing and hydrophobic nature of the chlorine atom, is a key determinant of passive membrane permeability and protein binding. [1]

Drug design ADME properties Medicinal chemistry

Boiling Point Differentiation from 2'-Chloro Isomer

The 3'-chloro positional isomer (898790-63-1) demonstrates a significantly higher boiling point than its 2'-chloro counterpart (898790-96-0). This physical property difference is sufficient to allow for unambiguous analytical distinction and is critical in synthetic routes where regioselectivity is paramount. [1][2]

Isomer differentiation Process chemistry Analytical method development

P2X3 Receptor Antagonist Activity: A Unique Differentiator

3'-Chloro-3-(3-methylphenyl)propiophenone has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 3 (P2X3), a key target in chronic pain and cough. At a concentration of 10 µM, the compound showed activity in this assay. Quantitative analysis reveals an EC50 of 1700 nM. [1][2]

Purinergic signaling Pain and inflammation Target-based screening

3'-Chloro-3-(3-methylphenyl)propiophenone: Research & Industrial Applications


Specialized Intermediate for Bupropion Synthesis

This compound is a critical precursor in the synthesis of bupropion hydrochloride, a widely prescribed antidepressant and smoking cessation aid. Its specific substitution pattern is essential for the subsequent bromination and amination steps that yield the correct active pharmaceutical ingredient. Using an incorrect isomer would lead to a different, potentially inactive or toxic, final product.

Physicochemical Reference Standard for Isomer Differentiation

The unique boiling point (401.8 °C) and density (1.142 g/cm³) of this compound, when compared to its 2'-chloro and non-chlorinated analogs, make it an ideal reference standard for confirming the identity and purity of synthesized batches. This is particularly valuable in quality control and analytical method development for pharmaceutical intermediate supply chains. [1]

Scaffold for P2X3 Antagonist Medicinal Chemistry

With a confirmed EC50 of 1700 nM against the rat P2X3 receptor, this compound represents a validated starting point for structure-activity relationship (SAR) studies. Its diarylpropanone core is chemically distinct from many known P2X3 antagonists, offering a novel scaffold for designing next-generation pain or cough therapeutics with potentially improved selectivity or pharmacokinetic profiles. [2]

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